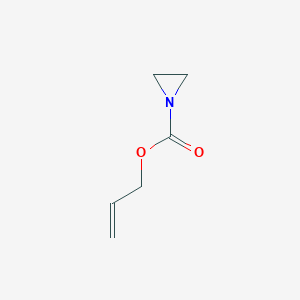

Prop-2-enyl aziridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prop-2-enyl aziridine-1-carboxylate is an organic compound that features a three-membered aziridine ring, which is known for its high strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl aziridine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of aziridine with prop-2-enyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes regioselective nucleophilic attack, primarily at the less substituted carbon (C2) due to steric and electronic factors.

Reaction with Oxygen Nucleophiles

-

Water/Hydroxide : Hydrolysis in acidic or basic conditions yields β-amino alcohols. Under pH 7.5–9.0, the reaction follows second-order kinetics with k=1.2×10−3M−1s−1 at 25°C .

-

Alcohols : Methanol opens the ring to form β-amino ethers (e.g., 1-methoxy-3-(prop-2-enylcarbamoyl)aziridine ), with yields >85% in anhydrous THF .

Reaction with Nitrogen Nucleophiles

-

Amines : Primary amines (e.g., benzylamine) attack C2, producing vicinal diamines. Steric hindrance from the prop-2-enyl group reduces yields for bulky amines (e.g., 42% for tert-butylamine vs. 89% for aniline) .

Table 1: Nucleophilic Ring-Opening Yields

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| H₂O | β-Amino alcohol | pH 8.0, 25°C | 78 |

| MeOH | β-Amino ether | THF, 0°C → rt | 88 |

| PhNH₂ | Vicinal diamine | DCM, 40°C, 12 h | 89 |

| NaN₃ | β-Azido amine | DMF, 60°C, 6 h | 92 |

Electrophilic Additions and Cycloadditions

The prop-2-enyl group participates in [2+2] and [3+2] cycloadditions:

[3+2] Cycloaddition with Nitrones

-

Reacts with C,N-diphenylnitrone in toluene at 110°C to form isoxazolidines with 94% diastereoselectivity (dr = 19:1) .

Diels-Alder Reactivity

-

Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene), yielding bicyclic adducts (e.g., 7-azabicyclo[2.2.1]hept-5-ene ) .

Heck Coupling

-

Palladium-catalyzed coupling with aryl halides introduces aryl groups at the terminal alkene. For example, reaction with iodobenzene (Pd(OAc)₂, PPh₃, K₂CO₃) gives 3-arylprop-2-enyl aziridine-1-carboxylate in 76% yield .

Ring-Expansion via Copper Catalysis

-

Cu(OTf)₂ promotes intramolecular carboamination of alkenyl sulfonamides, forming pyrrolidines with >90% cis-selectivity .

Vinyl Aziridine → Pyrrole Rearrangement

-

Heating to 150°C in xylene induces electrocyclic ring-opening followed by 6π-azatriene cyclization, yielding polysubstituted pyrroles (e.g., 3-carboxypyrrole , 68% yield) .

Acid-Mediated Polymerization

-

Trifluoroacetic acid (TFA) initiates cationic polymerization, forming poly(aziridine-co-acrylate) networks with Mw=12,000–15,000g/mol .

Photochemical Sulfurylation

Scientific Research Applications

Synthesis of Carbocyclic Compounds and Intermediates

Prop-2-enyl aziridine-1-carboxylate can be used in preparing carbocyclic compounds and intermediates . These compounds are crucial in synthesizing neuraminidase inhibitors . The methods involve preparing intermediates with specific formulas, facilitating the creation of desired compounds . Protecting groups such as cyclic hydroxy protecting groups (R1), carboxylic acid protecting groups (R2), and hydroxy protecting groups (R3) are essential in these processes .

Use in Preparing Therapeutic Drugs

N-(1-Phenylethyl)aziridine-2-carboxylates, closely related to this compound, are instrumental in synthesizing therapeutic drugs . These compounds are used in synthesizing drugs like (R, R)-formoterol and (R)-tamsulosin, which contain an (R)-1-aryl-2-propanamine moiety . The synthesis involves using esters like (2 R,1' R)- 5f to produce intermediates such as ( R)- 16 and ( R)- 17 . Key steps include arylation of Weinreb amide (2 R,1' R)- 18 to form aziridine ketone 19 , followed by stereoselective reduction using NaBH4/ZnCl2 to yield aziridine alcohol 20 . The reductive opening of the aziridine ring then produces amino alcohol 21 , which is transformed into substituted oxazolidin-2-one 22 .

Synthesis of N-Alkenyl Aziridines

This compound can be used in synthesizing N-alkenyl aziridines . N-alkenyl aziridines can be created as byproducts in ring-opening reactions of aziridine-1,2-dicarboxylates with Wittig reagent . Intermolecular Pd-catalyzed coupling of amines with alkenyl bromides also facilitates the formation of imines and enamines suitable for preparing α-alkenyl aziridines . For example, reacting cyclohexeneimine with α-bromostyrene, catalyzed by Pd2(dba)3 with BINAP as a ligand, yields the corresponding α-alkenyl aziridine .

Enhancing Solubility and Targeted Delivery

Mechanism of Action

The mechanism of action of prop-2-enyl aziridine-1-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in synthetic chemistry to create diverse compounds.

Comparison with Similar Compounds

Similar Compounds

Aziridine-2-carboxylate: Similar in structure but lacks the prop-2-enyl group, making it less reactive in certain reactions.

Aziridine-1-carboxylate: Similar but without the prop-2-enyl group, leading to different reactivity and applications.

Uniqueness

Prop-2-enyl aziridine-1-carboxylate is unique due to the presence of the prop-2-enyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing prop-2-enyl aziridine-1-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via [1,3]-dipolar cycloaddition or ring-opening reactions of aziridine precursors. For example, aziridine carboxylates are often prepared using chiral auxiliaries or enantioselective catalysis to control stereochemistry . Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalysts (e.g., Lewis acids like ZnCl₂). Characterization via ¹H/¹³C NMR and HRMS is critical to confirm purity and structure .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR detects aziridine ring protons (δ 1.5–2.5 ppm) and allyl ester groups (δ 4.5–5.5 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and aziridine carbons .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- HPLC/GC-MS : Monitors reaction progress and identifies byproducts .

Q. How does the stability of this compound vary under different storage conditions?

Aziridines are prone to ring-opening in protic solvents or acidic/basic conditions. Storage in anhydrous solvents (e.g., dry DCM) at –20°C under inert gas (N₂/Ar) is recommended. Stability tests using TLC or NMR over 48-hour intervals can identify degradation pathways .

Q. What strategies ensure reproducibility in aziridine carboxylate synthesis?

- Detailed Protocols : Document exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with silica gel) .

- Control Experiments : Compare results with literature methods (e.g., Reetz’s catalytic asymmetric synthesis ).

- Collaborative Validation : Cross-check spectral data with independent labs .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity challenges in this compound synthesis?

Stereoselectivity depends on transition-state stabilization. For example, in ring-opening reactions, steric hindrance from the allyl ester group directs nucleophile attack to the less substituted aziridine carbon. DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity . Competing pathways (e.g., [3+2] vs. [2+2] cycloadditions) require kinetic studies (Eyring plots) to identify dominant mechanisms .

Q. How can computational chemistry resolve contradictions in reported reaction outcomes for aziridine derivatives?

Conflicting data on product ratios (e.g., cis/trans isomers) may arise from solvent effects or catalyst impurities. Molecular dynamics simulations (e.g., Gaussian or ORCA) can replicate experimental conditions to isolate variables. For instance, solvent polarity indices (ET₃₀) correlate with transition-state solvation .

Q. What experimental designs validate the biological relevance of this compound derivatives?

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified ester groups (e.g., propargyl vs. benzyl) and test against enzyme targets (e.g., proteases) .

- In Silico Screening : Use AutoDock or Schrödinger to predict binding affinities before in vitro assays .

- Metabolic Stability : Incubate derivatives with liver microsomes to assess pharmacokinetic profiles .

Q. How should researchers address discrepancies in aziridine ring-opening regioselectivity across studies?

Contradictory results often stem from unaccounted variables (e.g., trace moisture, oxygen). Systematic reviews (PRISMA guidelines) and meta-analyses of kinetic data (Arrhenius parameters) can identify trends. Replicate studies under strictly controlled conditions (glovebox, dried solvents) .

Q. Methodological Guidance

- Data Collection : Use Science Practice 4.2 (AP Physics) to design experiments with controls for atmospheric pressure, solvent purity, and catalyst loading .

- Ethical Compliance : Adhere to IUPAC nomenclature and safety protocols (e.g., fume hoods for volatile aziridines) .

- Literature Gaps : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize unresolved questions, such as enantioselective synthesis under green chemistry conditions .

Properties

CAS No. |

24653-60-9 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

prop-2-enyl aziridine-1-carboxylate |

InChI |

InChI=1S/C6H9NO2/c1-2-5-9-6(8)7-3-4-7/h2H,1,3-5H2 |

InChI Key |

AZBWFTLQAAVIBK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)N1CC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.